molecular formula C9H11NO B2822620 3-Tert-butyl-5-ethynyl-1,2-oxazole CAS No. 2490406-02-3

3-Tert-butyl-5-ethynyl-1,2-oxazole

Cat. No.: B2822620
CAS No.: 2490406-02-3
M. Wt: 149.193
InChI Key: QZFWIYRUYJSTKZ-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-ethynyl-1,2-oxazole is a substituted isoxazole derivative characterized by a tert-butyl group at the 3-position and an ethynyl (acetylene) group at the 5-position. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, widely utilized in medicinal chemistry, materials science, and organic synthesis due to their stability and functional versatility .

Properties

IUPAC Name

3-tert-butyl-5-ethynyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-5-7-6-8(10-11-7)9(2,3)4/h1,6H,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFWIYRUYJSTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Tert-butyl-5-ethynyl-1,2-oxazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acetylene and 2-bromo-1,3-oxazole.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling of the tert-butyl acetylene with the 2-bromo-1,3-oxazole.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound in high purity.

Chemical Reactions Analysis

3-Tert-butyl-5-ethynyl-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation conditions with a palladium catalyst.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom. Common reagents for these reactions include halogens and sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Tert-butyl-5-ethynyl-1,2-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-ethynyl-1,2-oxazole is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The ethynyl group may play a role in its reactivity and interactions with enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Substituents on the isoxazole ring significantly influence physicochemical properties and applications. Key comparisons include:

Table 1: Structural Comparison of Isoxazole Derivatives

Compound Substituents Ring Type Key Properties/Applications Reference
3-Tert-butyl-5-ethynyl-1,2-oxazole 3-tert-butyl, 5-ethynyl 1,2-oxazole High stability, conjugation potential
5-Tert-butyl-3-isocyanato-1,2-oxazole 5-tert-butyl, 3-isocyanato 1,2-oxazole Reactive isocyanato for polymers
3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole 3-tert-butyl, 5-chloro 1,2,4-oxadiazole Electronegative Cl enhances reactivity
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole 3-phenyl, 5-methoxyphenyl 1,2-oxazole Liquid crystalline properties
  • Ethynyl vs. Isocyanato : The ethynyl group in the target compound enables conjugation (e.g., in optoelectronic materials), whereas the isocyanato group in CAS 55809-53-5 facilitates polymerization or cross-linking .
  • Tert-butyl vs. Halogens : The tert-butyl group improves lipophilicity and metabolic stability, while halogens (e.g., Cl in –11) enhance electronegativity and binding to biological targets .

Physicochemical Properties

  • Solubility : Tert-butyl groups reduce aqueous solubility but improve lipid bilayer penetration, critical for CNS-targeting drugs .
  • Stability : Ethynyl-substituted isoxazoles may exhibit lower thermal stability than halogenated analogs due to alkyne reactivity .

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